3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

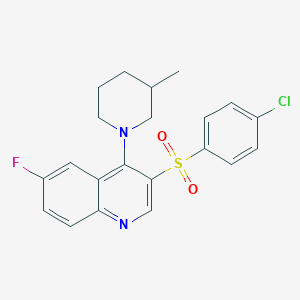

The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline (IUPAC name: 3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, CAS: 892774-81-1) is a quinoline derivative with a complex substitution pattern (Figure 1). Key structural features include:

- Fluorine at position 6, enhancing metabolic stability and lipophilicity.

- A 3-methylpiperidinyl group at position 7, which may influence solubility and steric interactions.

- A methyl group at position 1, stabilizing the quinoline core .

This compound belongs to a class of sulfonylated quinolines, which are explored for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O2S/c1-14-3-2-10-25(13-14)21-18-11-16(23)6-9-19(18)24-12-20(21)28(26,27)17-7-4-15(22)5-8-17/h4-9,11-12,14H,2-3,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJHCPRODMDMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common approach includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Piperidine Substitution: The final step involves the substitution of the quinoline core with the 3-methylpiperidin-1-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline or piperidine rings.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Quinoline derivatives are often modified to optimize pharmacological properties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Sulfonyl Groups

- The 4-chlorobenzenesulfonyl group in the target compound enhances hydrophobicity compared to non-halogenated sulfonyl groups (e.g., 4-isopropylbenzenesulfonyl in ). This may improve membrane permeability but reduce solubility.

Fluorine Substitution

- Fluorine at position 6 (target compound) is a common feature in antimicrobial quinolines (e.g., ciprofloxacin). It reduces metabolic degradation compared to methoxy or ethoxy groups (e.g., 6-ethoxy in ) .

Heterocyclic Moieties

- The 3-methylpiperidinyl group at position 7 in the target compound provides a rigid, lipophilic scaffold, contrasting with the piperazinyl group in , which offers basicity for improved solubility.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound that belongs to the class of quinolines, which are known for their diverse biological activities. This particular compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C25H21ClFN2O2S

- Molecular Weight : 466.96 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action is believed to involve:

- Inhibition of DNA Gyrase : Similar to other fluoroquinolones, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair, leading to bactericidal effects against a range of pathogens.

- Interaction with Cellular Receptors : The piperidine moiety may interact with various neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle progression. The quinoline core is known for its ability to intercalate with DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the quinoline class, providing insights into the potential applications of this compound:

Q & A

Q. Optimization strategies :

- Use Design of Experiments (DOE) to screen temperature, solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., Pd-mediated coupling) .

- Monitor intermediates via HPLC-MS to track side products and adjust stoichiometry .

Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved, particularly regarding the conformation of the 3-methylpiperidine moiety?

Answer:

Conflicting crystallographic data may arise from:

- Dynamic disorder : Flexible piperidine rings in crystal lattices.

- Polymorphism : Multiple crystal forms with varying torsional angles.

Q. Methodological resolution :

- Perform high-resolution X-ray diffraction using synchrotron radiation to reduce noise.

- Apply SHELXL refinement with restraints for flexible groups, leveraging the program’s robust handling of disorder .

- Compare with DFT calculations (e.g., Gaussian09) to validate energetically favorable conformers .

Basic Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

A combination of techniques is required:

- NMR : NMR confirms fluorination at the 6-position; NMR detects piperidine proton environments.

- HRMS : Validates molecular ion peaks and isotopic patterns.

- HPLC-PDA : Assesses purity (>98% threshold for biological assays) .

Advanced Question: How can researchers investigate the potential kinase inhibitory activity of this compound, given the structural similarity to known quinoline-based inhibitors?

Answer:

Experimental design :

- Target selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, VEGFR) due to the compound’s sulfonyl and piperidine groups.

- Assay setup : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases.

- SAR analysis : Synthesize analogs with modified sulfonyl groups (e.g., 4-methyl vs. 4-chloro) to probe steric and electronic effects .

Q. Data interpretation :

- Cross-validate with molecular docking (AutoDock Vina) to map binding poses against crystal structures of kinase-inhibitor complexes .

Basic Question: What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.

- Solubility considerations : Lyophilize as a solid or dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis.

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: How can contradictory bioactivity results in cell-based assays (e.g., cytotoxicity vs. anti-proliferative effects) be systematically addressed?

Answer:

Hypothesis-driven approach :

- Dose-response validation : Repeat assays across a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

- Mechanistic studies : Use RNA-seq or phospho-proteomics to differentiate apoptosis pathways from cytostatic responses.

- Control experiments : Compare with structurally related quinolines (e.g., chloroquine) to isolate scaffold-specific effects .

Advanced Question: What computational strategies are suitable for predicting the compound’s metabolic fate in preclinical models?

Answer:

- In silico metabolism prediction : Use SwissADME or MetaSite to identify vulnerable sites (e.g., sulfonyl group hydrolysis, piperidine oxidation).

- MD simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolite formation .

- Experimental validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS metabolite profiling .

Basic Question: How does the 3-methylpiperidine substituent influence the compound’s solubility and membrane permeability?

Answer:

- Solubility : The basic piperidine nitrogen enhances water solubility via protonation at physiological pH.

- Permeability : The methyl group reduces polarity, improving logP (predicted ~3.2 via ChemAxon).

- Experimental validation : Use PAMPA assays to measure passive diffusion and Caco-2 cell monolayers for active transport .

Advanced Question: What strategies can resolve discrepancies in reported IC50_{50}50 values across independent studies?

Answer:

- Standardize assay conditions : Adopt uniform protocols (e.g., ATP concentration, incubation time).

- Reference controls : Include well-characterized inhibitors (e.g., staurosporine for kinases) as internal benchmarks.

- Meta-analysis : Apply Bland-Altman plots to quantify inter-lab variability and identify outliers .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.